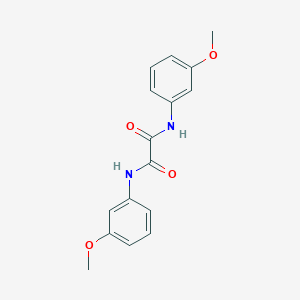

N,N'-bis(3-methoxyphenyl)oxamide

概要

説明

“N,N’-bis(3-methoxyphenyl)oxamide” is a compound that has been studied in the field of organic chemistry . It is a type of oxamide, which are diamides derived from oxalic acid .

Synthesis Analysis

The synthesis of “N,N’-bis(3-methoxyphenyl)oxamide” involves the reaction of 3-methoxyaniline with oxalyl chloride . This process is a type of condensation reaction, which is a common method for synthesizing oxamides .Molecular Structure Analysis

The molecular structure of “N,N’-bis(3-methoxyphenyl)oxamide” is characterized by the presence of N—H O hydrogen bonds and C—H interactions . The molecule lies on a crystallographically imposed center of symmetry at the mid-point of the C—C bond of the oxamide unit .Chemical Reactions Analysis

Oxamides, including “N,N’-bis(3-methoxyphenyl)oxamide”, can undergo various chemical reactions. For instance, they can be nitrated to form dinitroxamides . They can also react with other compounds to form derivatives with potential biological activity .科学的研究の応用

1. Anticancer Activity and DNA Binding

N,N'-bis(3-methoxyphenyl)oxamide derivatives have been synthesized and studied for their anticancer activities. They exhibit significant activity against tumor cell lines and can interact with DNA, indicating their potential in cancer treatment and molecular biology research. For instance, dicopper(II) complexes with N,N'-bis(substituted)oxamide ligands have shown in vitro anticancer activities and DNA-binding affinities (Zheng et al., 2015), (Cui et al., 2011).

2. Electrochromic and Electrofluorescent Applications

N,N'-bis(3-methoxyphenyl)oxamide and its derivatives find applications in material science, particularly in developing electrochromic and electrofluorescent materials. These compounds have been used to create polymers that demonstrate reversible electrochromic properties, which are valuable in display technologies and smart windows (Sun et al., 2016), (Hsiao et al., 2015).

3. Corrosion Inhibition

Certain derivatives of N,N'-bis(3-methoxyphenyl)oxamide, such as bis(3-methoxyphenyl)-1,3,4-oxadiazoles, have been investigated for their potential as corrosion inhibitors. They have demonstrated efficacy in protecting materials like mild steel in acidic environments, which is crucial for industrial applications (Bentiss et al., 2002).

4. Polymer Synthesis and Properties

N,N'-bis(3-methoxyphenyl)oxamide derivatives are used in synthesizing various polymers, such as polyurethane foams and polyamides. These polymers exhibit enhanced properties like thermal stability and solubility, making them suitable for diverse applications, including in the fields of materials science and engineering (Zarzyka et al., 2012).

作用機序

Safety and Hazards

将来の方向性

The future directions for the study of “N,N’-bis(3-methoxyphenyl)oxamide” and other oxamides could involve further exploration of their synthesis, structural analysis, and potential biological activity. This could include the development of new synthetic methods, the use of advanced analytical techniques for structural characterization, and in-depth studies of their biological mechanisms of action .

特性

IUPAC Name |

N,N'-bis(3-methoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-7-3-5-11(9-13)17-15(19)16(20)18-12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSLSJWLSPXXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402448 | |

| Record name | N,N'-bis(3-methoxyphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(3-methoxyphenyl)oxamide | |

CAS RN |

60169-98-4 | |

| Record name | N,N'-bis(3-methoxyphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

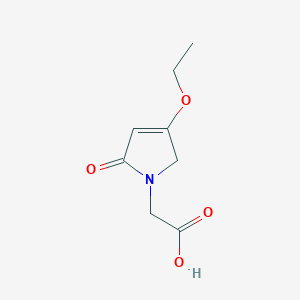

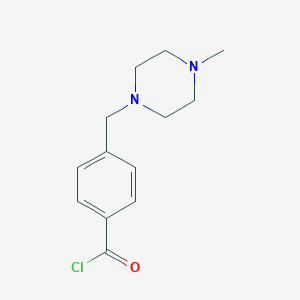

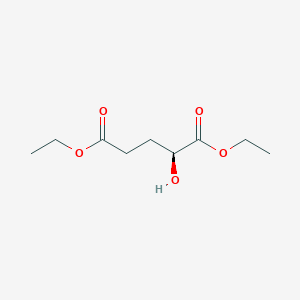

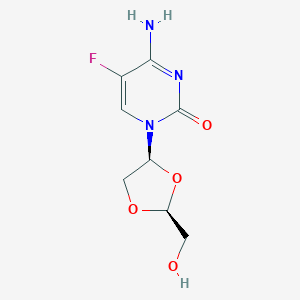

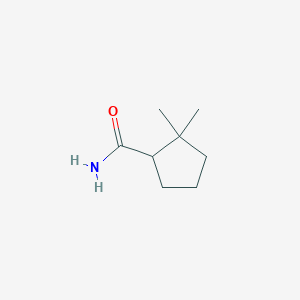

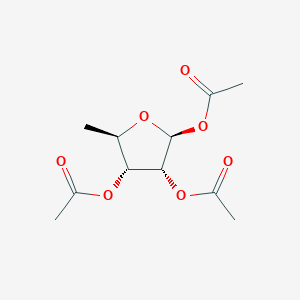

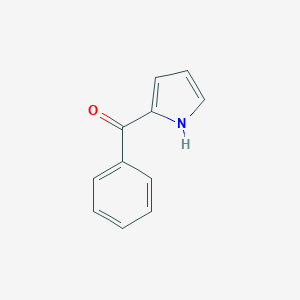

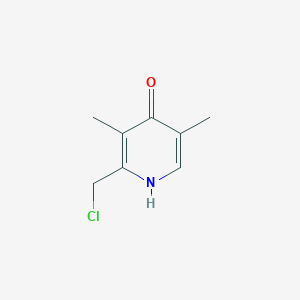

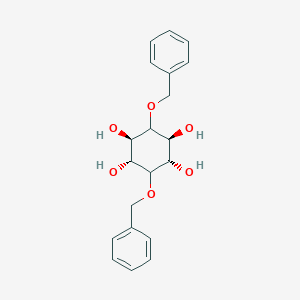

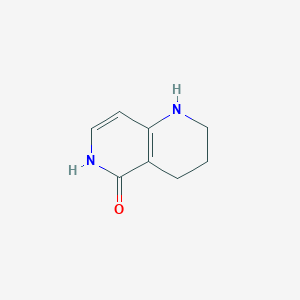

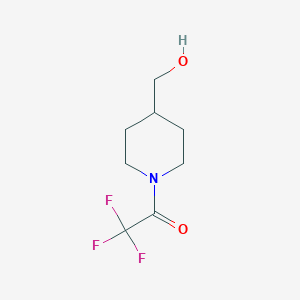

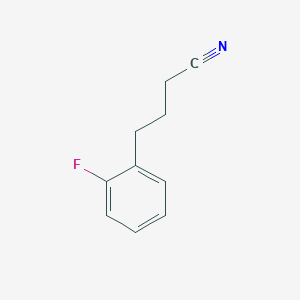

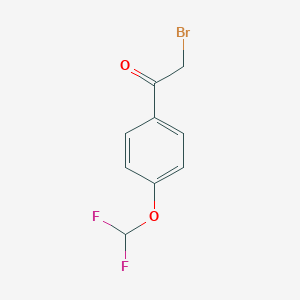

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)